Kinase Selectivity Profile of Pyrazine-2-Carboxamide Syk Inhibitors vs. Structurally Divergent Syk Inhibitor Chemotypes
The patent class exemplified by US 9,775,839 B2 demonstrates that pyrazine-2-carboxamide derivatives bearing a heteroaryl-substituted N-alkyl chain exhibit Syk IC₅₀ values in the sub-nanomolar to low nanomolar range in enzyme assays, with representative examples achieving >100-fold selectivity over a panel of off-target kinases including JAK2, LCK, and ZAP-70 [1]. This profile contrasts with older Syk inhibitor chemotypes, such as fostamatinib (R406), whose active metabolite shows IC₅₀ of approximately 41 nM against Syk but with broader off-target activity [1]. The target compound’s hydroxypropyl-thiophene motif is structurally poised to exploit the same binding interactions that confer this selectivity advantage, though direct quantitative data for the specific compound are not publicly available [1].
| Evidence Dimension | Syk enzyme inhibition potency (IC₅₀) and kinase selectivity |
|---|---|
| Target Compound Data | No published IC₅₀; structural alignment with pyrazine-2-carboxamide Syk inhibitor series suggests sub-nanomolar to low nanomolar Syk IC₅₀ potential [1]. |
| Comparator Or Baseline | Fostamatinib active metabolite R406: Syk IC₅₀ ≈ 41 nM; broader off-target kinase inhibition [1]. |
| Quantified Difference | Class-level potency improvements of 10- to >100-fold over R406 observed for structurally analogous pyrazine-2-carboxamides [1]. |
| Conditions | Biochemical kinase inhibition assay; recombinant human Syk; ATP at Km; disclosed patent examples [1]. |
Why This Matters
For researchers targeting Syk-dependent pathways, selecting a compound from a class with demonstrated high selectivity can reduce confounding off-target effects and improve data reproducibility compared to first-generation inhibitors.
- [1] Merck Sharp & Dohme Corp. 2-Pyrazine carboxamides as spleen tyrosine kinase inhibitors. US Patent 9,775,839 B2, published October 3, 2017. View Source
